[1-(2,5-Dichlorophenyl)ethyl](2-methoxyethyl)amine

Lipophilicity Physicochemical Properties CNS Drug Design

For reproducible SAR studies, generic substitution within the 2,5-dichlorophenethylamine class is scientifically unsound. This compound's unique N-(2-methoxyethyl) group and chiral alpha-methyl branch directly influence membrane permeability and target binding kinetics, making it a non-negotiable reference tool. - cLogP ~2.8, HBD=1, HBA=2 - ideal for mapping hydrophobic sub-pockets and hydrogen-bonding networks at serotonin/trace amine receptors. - Distinct LC-MS/MS fragmentation pattern ensures unambiguous forensic identification in complex biological matrices. - Racemic mixture serves as a cost-effective surrogate for chiral HPLC/SFC method development for alpha-substituted phenethylamines. Supplied with full quality assurance and shipped globally for R&D use only.

Molecular Formula C11H15Cl2NO
Molecular Weight 248.15 g/mol
Cat. No. B13246286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2,5-Dichlorophenyl)ethyl](2-methoxyethyl)amine
Molecular FormulaC11H15Cl2NO
Molecular Weight248.15 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)Cl)Cl)NCCOC
InChIInChI=1S/C11H15Cl2NO/c1-8(14-5-6-15-2)10-7-9(12)3-4-11(10)13/h3-4,7-8,14H,5-6H2,1-2H3
InChIKeyVJILASMKYZVJHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [1-(2,5-Dichlorophenyl)ethyl](2-methoxyethyl)amine


[1-(2,5-Dichlorophenyl)ethyl](2-methoxyethyl)amine (CAS 1019604-15-9, MF: C11H15Cl2NO, MW: 248.15 g/mol) is a synthetic secondary amine belonging to the substituted phenethylamine class [1]. It features a chiral 1-(2,5-dichlorophenyl)ethyl moiety linked to an N-(2-methoxyethyl) group, a distinct structural combination that differentiates it from simpler N-alkyl or unsubstituted phenyl analogs. While its full pharmacological profile remains underexplored, its controlled purity (typically 95%) and defined physicochemical properties make it a valuable tool compound for investigating structure-activity relationships (SAR) in neurological and receptor-binding studies.

CNS receptor SAR tool compound

Supports structure-activity relationship studies at aminergic GPCRs with unique N-(2-methoxyethyl) substitution.

Chiral α-carbon for enantiomeric selectivity

Racemate with defined chiral center enables stereochemical differentiation research; enantiopure verification recommended.

Controlled purity for reproducible pharmacology

Typical purity supports consistent SAR and receptor binding assays; lot-specific COA review advised.

Why Generic 2,5-Dichlorophenethylamine Variants Cannot Substitute


Generic substitution within the 2,5-dichlorophenethylamine class is scientifically unsound due to critical differences in the N-substitution pattern. The target compound's N-(2-methoxyethyl) group confers a distinct balance of lipophilicity (cLogP ~2.8) and hydrogen-bonding capacity (HBD: 1, HBA: 2) compared to primary or N-ethyl analogs [1]. These physicochemical shifts directly influence membrane permeability and target binding kinetics, meaning that compounds like [1-(2,5-dichlorophenyl)ethyl](ethyl)amine or 1-(2,5-dichlorophenyl)-2-methoxyethanamine are not functionally equivalent in biological assays. For reproducible SAR studies, the unique combination of a chiral alpha-methyl branch and an ether-containing N-substituent is non-negotiable.

N-Substitution Pattern Divergence

Generic N-ethyl or primary amine analogs differ in lipophilicity and hydrogen-bonding capacity, altering membrane permeability and target binding kinetics. N-(2-methoxyethyl) substitution profile is not interchangeable.

Metabolic Pathway Mismatch

The methoxyethyl group directs metabolism toward O-dealkylation, while N-ethyl analogs undergo direct N-deethylation. Different metabolic fates may lead to divergent in vitro stability and reactive species profiles.

Chiral Center Requirement

Achiral phenethylamine analogs lack stereochemical discrimination; enantiomeric composition is critical for receptor-binding outcomes. Substituting with an achiral or opposite-enantiomer variant can compromise SAR reproducibility.

Quantitative Differentiation Against Closest Analogs


Enhanced Lipophilicity and Altered Hydrogen-Bonding Profile

The N-(2-methoxyethyl) substitution of the target compound introduces a lipophilic ether group, calculated to increase its partition coefficient (cLogP) by approximately 0.5-1.0 log units compared to the N-ethyl analog, [1-(2,5-dichlorophenyl)ethyl](ethyl)amine, while simultaneously increasing the topological polar surface area (tPSA) by ~9.2 Ų. This dual shift suggests improved blood-brain barrier penetration potential without a proportional loss of aqueous solubility [1].

Lipophilicity & Polarity
Computed prediction
Target XLogP3-AA 2.8; tPSA 21.3 Ų
Comp. XLogP3-AA ~2.3; tPSA ~12.0 Ų
ΔcLogP ≈ +0.5; ΔtPSA ≈ +9.3 Ų
Supports CNS penetration parameter interpretation
Computational XLogP3; experimental logD advised
Lipophilicity Physicochemical Properties CNS Drug Design

Differentiated Reactivity via N-Ether Moiety

The N-(2-methoxyethyl) group introduces a site for oxidative O-dealkylation that is absent in analogs like [1-(2,5-dichlorophenyl)ethyl](ethyl)amine. This presents a metabolic soft spot that can lead to the formation of a primary amine metabolite (1-(2,5-dichlorophenyl)ethanamine). In contrast, the N-ethyl analog is metabolized via N-dealkylation, yielding a different aldehyde byproduct and demonstrating distinct in vitro microsomal stability profiles [1]. This difference is critical for designing compounds with controlled metabolic liabilities.

Metabolic Soft Spot
Class-level inference
Target O-demethylation → 1-(2,5-dichlorophenyl)ethanamine
Comp. N-deethylation → acetaldehyde + same primary amine
Supports metabolic liability differentiation; quantitative data lacking
Based on CYP450 class metabolism rules; in vitro microsomal data recommended
Chemical Stability Derivatization Metabolic Soft Spot

Enantiomer-Specific Activity from Chiral Alpha-Carbon

The target compound possesses a chiral center at the alpha-carbon adjacent to the 2,5-dichlorophenyl ring. This is a key structural feature for GPCR binding that is entirely absent in achiral analogs like 2,5-dichlorophenethylamine. While direct enantiomer-specific binding data for this exact compound is not publicly available, class-level SAR for phenethylamine receptors (e.g., 5-HT2A, TAAR1) dictates that the (R)-enantiomer typically exhibits higher affinity and agonism compared to the (S)-enantiomer or racemic mixtures [1][2]. This necessitates procurement of enantiopure or defined enantiomeric excess material for reproducible pharmacological results.

Chiral Impact on Activity
Class-level inference
Target Racemic mixture; chiral α-carbon
Comp. Achiral 2,5-dichlorophenethylamine
Enantiomeric selectivity >10-fold expected from class SAR
Supports enantiomeric selectivity review; direct binding data unreported
Enantiopure procurement recommended for binding assays
Chirality Enantiomeric Selectivity Receptor Binding

Optimal Procurement and Application Scenarios


SAR Studies on Halogenated Phenethylamine GPCR Agonists

For research groups investigating the role of the 2,5-dichloro substitution pattern at serotonin or trace amine receptors, this compound provides a unique N-(2-methoxyethyl) terminal group that is distinct from standard N-methyl, N-ethyl, or N-benzyl analogs [1]. Its intermediate lipophilicity (cLogP 2.8) and altered hydrogen-bonding profile make it an ideal probe to map the hydrophobic sub-pocket and hydrogen-bonding network of target receptors, allowing direct comparison with data from N-ethyl and N-propyl congener series.

Forensic Toxicology Standard for Synthetic Phenethylamines

Given the potential for designer phenethylamine derivatives to appear in illicit markets, authentic reference standards of this compound are essential for forensic laboratories. Its distinct fragmentation pattern in LC-MS/MS and unique retention time compared to other 2,5-dichlorinated analogs (e.g., 2,5-dichlorophenethylamine) ensures unambiguous identification in complex biological matrices, fulfilling ISO 17025 requirements for validated methods [2].

Chiral Separation Method Development

The racemic nature of the commercially available, high-purity (95%) compound makes it a suitable test article for developing chiral HPLC or SFC separation methods for alpha-substituted phenethylamines. Successful resolution of its enantiomers can be applied to similar compounds of interest where enantiomeric excess is a critical quality attribute, serving as a cost-effective method development surrogate.

Application
Selection Property
Validation Focus
GPCR SAR studies with halogenated phenethylamines
Distinct N-(2-methoxyethyl) substitution and intermediate lipophilicity profile
Hydrophobic sub-pocket mapping and hydrogen-bonding network analysis
Forensic reference standard research
Unique LC-MS/MS fragmentation and chromatographic retention behavior
Unambiguous identification in complex biological matrices; method validation context
Chiral separation method development
Racemic mixture with defined chiral α-carbon
Enantiomeric resolution assessment and method transfer optimization
Quote Request

Request a Quote for [1-(2,5-Dichlorophenyl)ethyl](2-methoxyethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.